molecular formula C21H24N4O2 B11149450 [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone

[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B11149450
M. Wt: 364.4 g/mol
InChI Key: KFMAYRJFCMLYMQ-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: is a complex organic compound that features an indole core and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone: can be compared with other indole and piperazine derivatives:

Similar Compounds

Biological Activity

The compound [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indole moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms. The structural formula is as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Indole derivatives have been linked to antitumor activity due to their ability to induce apoptosis in cancer cells. A case study involving similar compounds reported a reduction in tumor size in xenograft models, attributed to the activation of apoptotic pathways and inhibition of cell proliferation . The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research has shown that piperazine derivatives can exhibit antidepressant and anxiolytic activities. For example, studies have indicated that similar compounds can enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to tumor growth or microbial metabolism.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing mood and behavior.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancerous cells.

Data Table: Summary of Biological Activities

Biological ActivityModel/SystemEffect ObservedReference
AntimicrobialS. aureus, E. coliGrowth inhibition
AntitumorXenograft modelsTumor size reduction
NeuropharmacologicalRodent modelsIncreased serotonin levels

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of indole derivatives highlighted the effectiveness of compounds structurally similar to this compound against resistant strains of bacteria. The study utilized a series of assays to determine minimum inhibitory concentrations (MICs), revealing potent activity against multidrug-resistant strains .

Case Study 2: Antitumor Properties

In a controlled study on tumor models, administration of an indole-based compound led to significant apoptosis in cancer cells. The mechanism was traced back to the activation of caspase pathways, indicating that such compounds could be developed into effective anticancer agents .

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

[1-(2-methoxyethyl)indol-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3

InChI Key

KFMAYRJFCMLYMQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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